molecular formula C16H11IO5 B15248712 1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione CAS No. 61556-33-0

1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione

Cat. No.: B15248712
CAS No.: 61556-33-0
M. Wt: 410.16 g/mol
InChI Key: FBZZVWPMCDKTJV-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological and chemical properties. Anthraquinone derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione typically involves the introduction of the iodoethoxy group to the anthraquinone core. One common method involves the reaction of 1,4-dihydroxyanthraquinone with 2-iodoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for anthraquinone derivatives often involve large-scale batch or continuous processes. These methods typically utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form hydroquinones.

    Substitution: The iodoethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups typically yields anthraquinone derivatives, while reduction of the carbonyl groups results in hydroquinones .

Scientific Research Applications

1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.

    1,3-Dihydroxyanthraquinone (Purpuroxanthin): Studied for its biological activities.

    1,4-Dihydroxyanthraquinone (Quinizarin): Used in dye production and as a chemical intermediate.

    1,5-Dihydroxyanthraquinone (Anthrarufin): Investigated for its potential therapeutic applications.

Uniqueness

1,4-Dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione is unique due to the presence of the iodoethoxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

61556-33-0

Molecular Formula

C16H11IO5

Molecular Weight

410.16 g/mol

IUPAC Name

1,4-dihydroxy-2-(2-iodoethoxy)anthracene-9,10-dione

InChI

InChI=1S/C16H11IO5/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,18,21H,5-6H2

InChI Key

FBZZVWPMCDKTJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCI)O

Origin of Product

United States

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